4-(Trifluoromethyl)benzenebutanal
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Overview
Description
4-(Trifluoromethyl)benzenebutanal is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzenebutanal typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with butanal in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 4-(trifluoromethyl)benzaldehyde reacts with a butylmagnesium halide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group and prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)benzenebutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-[4-(Trifluoromethyl)phenyl]butanoic acid.
Reduction: 4-[4-(Trifluoromethyl)phenyl]butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethyl)benzenebutanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzenebutanal involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzoic acid
Comparison: 4-(Trifluoromethyl)benzenebutanal is unique due to the presence of both the trifluoromethyl group and the butanal chain. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to similar compounds that lack the butanal chain. The trifluoromethyl group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]butanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15/h4-8H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUUFJYLJTYPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734778 |
Source
|
Record name | 4-[4-(Trifluoromethyl)phenyl]butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528867-43-8 |
Source
|
Record name | 4-(Trifluoromethyl)benzenebutanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528867-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Trifluoromethyl)phenyl]butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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